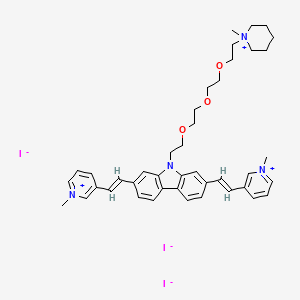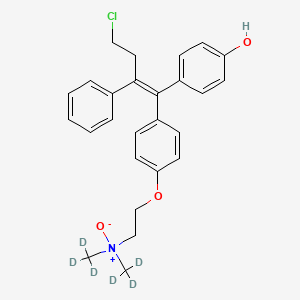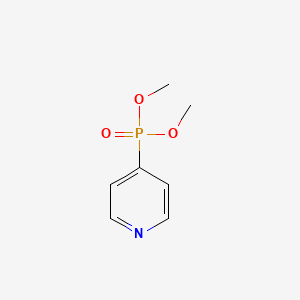
2,4-dihydro-5-methyl-2-(2-quinolinyl)-3H-Pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dihydro-5-methyl-2-(2-quinolinyl)-3H-Pyrazol-3-one is a heterocyclic compound that contains both pyrazole and quinoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydro-5-methyl-2-(2-quinolinyl)-3H-Pyrazol-3-one typically involves the condensation of 2-quinolinecarboxaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.
化学反応の分析
Types of Reactions
2,4-dihydro-5-methyl-2-(2-quinolinyl)-3H-Pyrazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and pyrazole derivatives.
科学的研究の応用
2,4-dihydro-5-methyl-2-(2-quinolinyl)-3H-Pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
作用機序
The mechanism of action of 2,4-dihydro-5-methyl-2-(2-quinolinyl)-3H-Pyrazol-3-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory processes.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
2,4-dihydro-5-methyl-2-(2-quinolinyl)-3H-Pyrazol-3-one can be compared with other similar compounds, such as:
2,4-dihydro-5-methyl-2-(2-pyridinyl)-3H-Pyrazol-3-one: Similar structure but contains a pyridine moiety instead of quinoline.
2,4-dihydro-5-methyl-2-(2-isoquinolinyl)-3H-Pyrazol-3-one: Contains an isoquinoline moiety, which may lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of pyrazole and quinoline moieties, which may confer distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
26322-25-8 |
|---|---|
分子式 |
C13H11N3O |
分子量 |
225.25 g/mol |
IUPAC名 |
5-methyl-2-quinolin-2-yl-4H-pyrazol-3-one |
InChI |
InChI=1S/C13H11N3O/c1-9-8-13(17)16(15-9)12-7-6-10-4-2-3-5-11(10)14-12/h2-7H,8H2,1H3 |
InChIキー |
ROQNCXRNBQVJRD-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)C1)C2=NC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13842695.png)



![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)







![2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842822.png)

